Cas no 2138412-71-0 (2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride)

2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride is a sulfonyl fluoride derivative with a reactive sulfonyl fluoride group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its isoindole-1,3-dione core provides stability, while the sulfonyl fluoride moiety enables selective modifications, particularly in click chemistry and covalent inhibitor development. This compound is useful for probing enzyme active sites or constructing sulfonamide-based scaffolds due to its electrophilic reactivity. Its structural features allow for precise functionalization, making it suitable for applications in drug discovery and materials science. The methyl substitution enhances solubility and modulates reactivity, offering versatility in synthetic pathways.
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride structure
2138412-71-0 structure
Product name:2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
CAS No:2138412-71-0
MF:C9H6FNO4S
MW:243.211644649506
CID:5898914
PubChem ID:165745159

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
    • EN300-726871
    • 2138412-71-0
    • Inchi: 1S/C9H6FNO4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3
    • InChI Key: IWONGXIJKPASIA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2C(N(C)C(C=2C=1)=O)=O)(=O)(=O)F

Computed Properties

  • Exact Mass: 243.00015701g/mol
  • Monoisotopic Mass: 243.00015701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.9Ų
  • XLogP3: 1.1

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-726871-0.1g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
0.1g
$565.0 2025-03-11
Enamine
EN300-726871-0.05g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
0.05g
$539.0 2025-03-11
Enamine
EN300-726871-1.0g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
1.0g
$642.0 2025-03-11
Enamine
EN300-726871-0.25g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
0.25g
$591.0 2025-03-11
Enamine
EN300-726871-2.5g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
2.5g
$1260.0 2025-03-11
Enamine
EN300-726871-10.0g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
10.0g
$2762.0 2025-03-11
Enamine
EN300-726871-0.5g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
0.5g
$616.0 2025-03-11
Enamine
EN300-726871-5.0g
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride
2138412-71-0 95.0%
5.0g
$1862.0 2025-03-11

Additional information on 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride

Comprehensive Analysis of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride (CAS No. 2138412-71-0)

The compound 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride (CAS No. 2138412-71-0) is a specialized sulfonyl fluoride derivative with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a 1H-isoindole core and a reactive sulfonyl fluoride group, makes it a valuable building block for researchers exploring novel chemical reactions and drug discovery. This article delves into its properties, applications, and relevance in modern scientific research.

One of the most intriguing aspects of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride is its role in click chemistry and bioconjugation. With the growing demand for efficient and selective chemical reactions, this compound has gained attention for its ability to form stable covalent bonds with nucleophiles, such as thiols and amines. Researchers are particularly interested in its potential for proteome profiling and target identification, as it can selectively label proteins in complex biological systems.

The sulfonyl fluoride moiety in this compound is a key functional group that enables its reactivity. Unlike traditional sulfonyl chlorides, sulfonyl fluorides exhibit superior stability under physiological conditions, making them ideal for chemical biology applications. Recent studies have highlighted their use in activity-based protein profiling (ABPP), where they serve as covalent probes to identify active enzymes in living cells. This aligns with the current trend of exploring covalent inhibitors in drug development, a hot topic in pharmaceutical research.

Another area of interest is the compound's potential in material science. The 1H-isoindole scaffold is known for its photophysical properties, and when combined with a sulfonyl fluoride group, it opens doors to designing functional materials. For instance, researchers are investigating its use in polymer modification and surface functionalization, where the reactive fluoride group can introduce specific functionalities to materials.

From a synthetic perspective, 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride offers versatility. Its methyl substituent at the 2-position enhances steric stability, while the dioxo groups contribute to its electrophilic character. These features make it a promising candidate for constructing complex heterocycles, a topic frequently searched by organic chemists seeking new synthetic methodologies.

In the context of drug discovery, this compound's ability to act as a warhead in covalent inhibitors is noteworthy. With the rise of precision medicine, there is a growing need for compounds that can selectively target disease-related proteins. The sulfonyl fluoride group's reversible binding properties are particularly appealing, as they balance reactivity and selectivity—a critical consideration in designing next-generation therapeutics.

Environmental and safety considerations are also paramount when working with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride. While it is not classified as a hazardous material, proper handling protocols should be followed to ensure safe usage. Researchers often search for green chemistry alternatives, and this compound's stability under mild conditions makes it a candidate for sustainable synthetic routes.

In conclusion, 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl fluoride (CAS No. 2138412-71-0) is a multifaceted compound with broad applications in chemical biology, drug discovery, and material science. Its unique structural features and reactivity profile position it as a valuable tool for addressing contemporary challenges in science and technology. As research continues to evolve, this compound is likely to play an increasingly prominent role in innovative scientific breakthroughs.

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